![molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amin CAS No. 219715-62-5](/img/structure/B1589736.png)
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amin
Übersicht
Beschreibung
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H9N5O2. It is known for its role as an intermediate in the synthesis of various herbicides, particularly Penoxsulam, which is used to control grasses, sedges, and broadleaf weeds in rice culture .
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is primarily used as an intermediate in the synthesis of herbicides like Penoxsulam.
Wirkmechanismus
Target of Action
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is primarily used as an intermediate in the synthesis of Penoxsulam , a herbicide developed for controlling grasses, sedges, and broadleaf weeds in rice culture . The primary target of this compound is the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids .
Mode of Action
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, as an intermediate in the synthesis of Penoxsulam, contributes to the inhibition of the ALS enzyme . This inhibition prevents the production of essential amino acids required for plant growth, leading to the death of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts the production of these amino acids, leading to a halt in protein synthesis and plant growth .
Result of Action
The result of the action of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is the successful synthesis of Penoxsulam . The latter, when applied to fields, inhibits the ALS enzyme in plants, leading to their death .
Action Environment
The action of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is influenced by the conditions of the chemical reactions it is involved in during the synthesis of Penoxsulam. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves several steps:
Starting Materials: The synthesis begins with 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine.
Reaction with Methoxide: This intermediate is reacted with sodium or potassium methoxide in an alcohol solvent to yield the desired product
Industrial Production Methods
The industrial production of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine typically follows the same synthetic routes but on a larger scale, ensuring higher yields and efficiency. The process involves the use of strong alkali conditions and acrylate to achieve a total yield of around 39% .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo methoxy substitution when the 5-substituent is chloro.
Cyclization Reactions: It can form cyclic intermediates through reactions with cyanogen bromide.
Common Reagents and Conditions
Sodium Methoxide: Used in methanol for substitution reactions.
Ethyl Acrylate: Used in cyclization reactions.
Cyanogen Bromide: Used for forming cyclic intermediates.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidines, which are intermediates for herbicide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penoxsulam: A herbicide that contains the 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl] moiety.
Other Triazolo-Pyrimidines: Compounds with similar structures but different substituents, used in various chemical and biological applications.
Uniqueness
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate for synthesizing herbicides with high efficacy and selectivity .
Eigenschaften
IUPAC Name |
5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPBHJHAPAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466114 | |
| Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-62-5 | |
| Record name | 5,8-Dimethoxy(1,2,4)triazolo(1,5-C)pyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,8-DIMETHOXY(1,2,4)TRIAZOLO(1,5-C)PYRIMIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0129526470 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

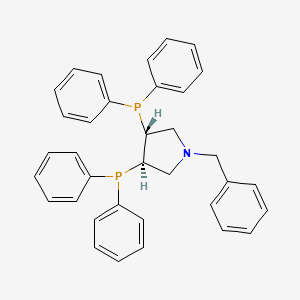
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
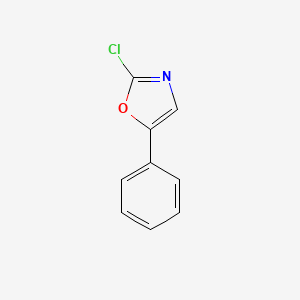
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
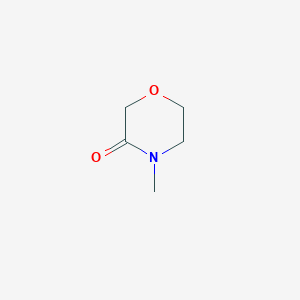
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
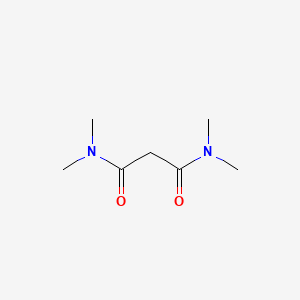

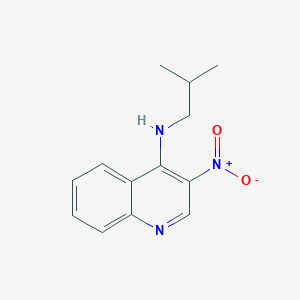
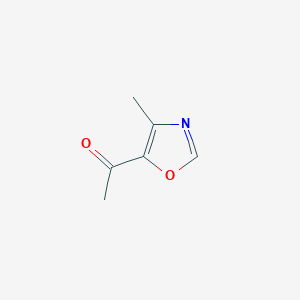

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)

